

minimizing lot-to-lot variability of O-Desmethyl Gefitinib

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Compound of Interest

Compound Name: *O-Desmethyl Gefitinib*

Cat. No.: *B609716*

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Technical Support Center: O-Desmethyl Gefitinib

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing lot-to-lot variability of **O-Desmethyl Gefitinib**.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and handling of **O-Desmethyl Gefitinib**, offering potential causes and solutions.

| Question ID | Question | Potential Causes | Troubleshooting Steps |
|-------------|---|--|--|
| ODG-T01 | Why is there a significant discrepancy in the purity of O-Desmethyl Gefitinib between different lots as determined by HPLC? | 1. Incomplete demethylation of the starting material (e.g., Gefitinib).2. Formation of isomeric impurities during synthesis.[1]3. Degradation of the compound during purification or storage.4. Variability in the quality of starting materials and reagents. | 1. Optimize Demethylation: Re-evaluate the demethylation reaction conditions (reagent, temperature, and time). Consider alternative demethylating agents. [2]2. Purification Strategy: Employ high-resolution purification techniques like preparative HPLC or column chromatography with a specific stationary phase to separate isomers.3. Stability Assessment: Conduct forced degradation studies to identify degradation products and establish appropriate storage conditions (e.g., temperature, light protection).[3]4. Raw Material Qualification: Implement stringent quality control checks for all starting materials and reagents. |

| | | | |
|---------|--|---|---|
| ODG-T02 | My LC-MS analysis shows unexpected peaks in some lots of O-Desmethyl Gefitinib. What could they be? | 1. Process-related impurities from the synthesis, such as unreacted intermediates or byproducts of side reactions.2. Residual solvents from the purification process.3. Degradation products formed due to improper handling or storage. | 1. Impurity Profiling: Characterize the unknown peaks using high-resolution mass spectrometry (HRMS) and NMR to identify their structures.[4]2. Solvent Analysis: Use Gas Chromatography (GC) to quantify residual solvents.3. Review Synthesis and Purification: Analyze the synthetic route and purification steps to identify potential sources of these impurities. |
| ODG-T03 | The biological activity of different lots of O-Desmethyl Gefitinib is inconsistent in my cell-based assays. Why might this be? | 1. Presence of impurities that may have their own biological activity or interfere with the assay.2. Variations in the physical properties of the solid form (e.g., polymorphism, particle size) affecting solubility.3. Inaccurate quantification of the compound in different lots. | 1. Purity Re-evaluation: Re-assess the purity of each lot using orthogonal analytical methods (e.g., HPLC, NMR, and elemental analysis).2. Solid-State Characterization: Perform powder X-ray diffraction (PXRD) and particle size analysis to assess the solid-state properties of each lot.3. Quantitative Analysis: Ensure accurate quantification using a |

validated analytical method with a certified reference standard.

ODG-T04

I am observing poor yield and the formation of multiple byproducts during the synthesis of O-Desmethyl Gefitinib. What can I do?

1. Suboptimal reaction conditions for the nucleophilic aromatic substitution (S_NAr) or demethylation steps.
[5] 2. Presence of moisture or other reactive impurities in the solvents or reagents.
3. Incorrect stoichiometry of reactants.

1. Reaction Optimization:
Systematically vary reaction parameters such as temperature, reaction time, and catalyst to improve yield and selectivity.
2. Anhydrous Conditions: Ensure all solvents and reagents are dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
3. Stoichiometric Control: Carefully control the molar ratios of the reactants.

Experimental Protocols

HPLC-MS/MS Method for Quantification of O-Desmethyl Gefitinib

This protocol is adapted from a validated method for the simultaneous quantification of Gefitinib and **O-Desmethyl Gefitinib** in plasma, suitable for assessing purity and concentration.[6][7]

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6]

- Chromatographic Conditions:
 - Column: Alltima C18, 150 mm x 2.1 mm, 5 μ m particle size[6]
 - Mobile Phase: Isocratic elution with 30:70 (v/v) acetonitrile and 0.1% formic acid in water[6]
 - Flow Rate: 300 μ L/min[6]
 - Column Temperature: 40 $^{\circ}$ C[8]
 - Injection Volume: 10 μ L
 - Run Time: 3 minutes[6]
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
 - Monitoring: Multiple Reaction Monitoring (MRM)
 - Precursor Ion (m/z): 433.1
 - Product Ion (m/z): (To be determined based on instrument optimization, typically a stable fragment ion)
- Method Validation Parameters:
 - Linearity: Establish a calibration curve over the desired concentration range (e.g., 5-500 ng/mL).[6]
 - Precision and Accuracy: Intra- and inter-day precision should be $\leq 15\%$, and accuracy should be within 85-115%.[6]

Forced Degradation Study Protocol

To understand the stability of **O-Desmethyl Gefitinib** and identify potential degradation products, a forced degradation study should be performed.[3]

- Acidic Conditions:
 - Dissolve **O-Desmethyl Gefitinib** in a suitable solvent.
 - Add 0.1 M HCl and incubate at 60°C for 24 hours.
 - Neutralize the solution and analyze by HPLC-MS/MS.
- Basic Conditions:
 - Dissolve **O-Desmethyl Gefitinib** in a suitable solvent.
 - Add 0.1 M NaOH and incubate at 60°C for 24 hours.
 - Neutralize the solution and analyze by HPLC-MS/MS.
- Oxidative Conditions:
 - Dissolve **O-Desmethyl Gefitinib** in a suitable solvent.
 - Add 3% H₂O₂ and incubate at room temperature for 24 hours.
 - Analyze by HPLC-MS/MS.
- Thermal Conditions:
 - Store solid **O-Desmethyl Gefitinib** at 80°C for 48 hours.
 - Dissolve the sample and analyze by HPLC-MS/MS.
- Photolytic Conditions:
 - Expose a solution of **O-Desmethyl Gefitinib** to UV light (254 nm) for 24 hours.
 - Analyze by HPLC-MS/MS.

Quantitative Data Summary

The following tables provide a framework for summarizing data to assess lot-to-lot variability.

Table 1: Lot-to-Lot Purity Comparison

| Lot Number | Date of Manufacture | Purity by HPLC (%) | Major Impurity (%) | Residual Solvents (ppm) |
|-------------|---------------------|--------------------|-------------------------|-------------------------|
| ODG-2025-01 | 2025-01-15 | 99.5 | 0.2 (Unidentified) | 50 (Acetonitrile) |
| ODG-2025-02 | 2025-03-20 | 98.9 | 0.5 (Starting Material) | 75 (Acetonitrile) |
| ODG-2025-03 | 2025-05-10 | 99.7 | 0.1 (Unidentified) | 40 (Acetonitrile) |

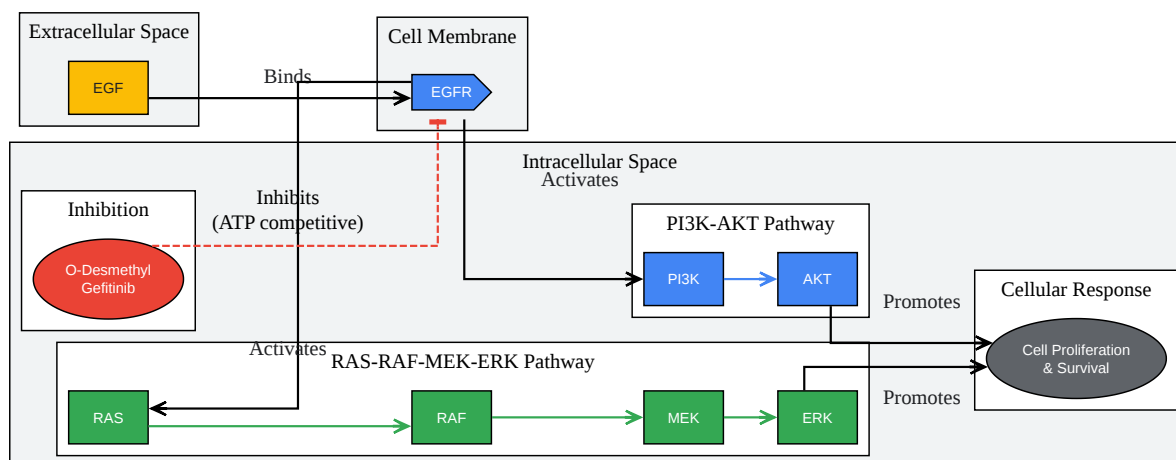
Table 2: Acceptable Criteria for Lot-to-Lot Variability of APIs (Based on ICH Guidelines)

| Parameter | Acceptance Criteria | Reference |
|---|---------------------------|-------------|
| Purity (by a validated stability-indicating method) | $\geq 98.0\%$ | ICH Q7[9] |
| Individual Impurity | $\leq 0.15\%$ | ICH Q3A(R2) |
| Total Impurities | $\leq 1.0\%$ | ICH Q3A(R2) |
| Residual Solvents | As per ICH Q3C guidelines | ICH Q3C(R8) |
| Assay | 98.0% - 102.0% | ICH Q6A |

Visualizations

Gefitinib/O-Desmethyl Gefitinib Mechanism of Action

O-Desmethyl Gefitinib, as the active metabolite of Gefitinib, is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10] By binding to the ATP-binding site of the EGFR, it blocks the downstream signaling pathways that are crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][12]

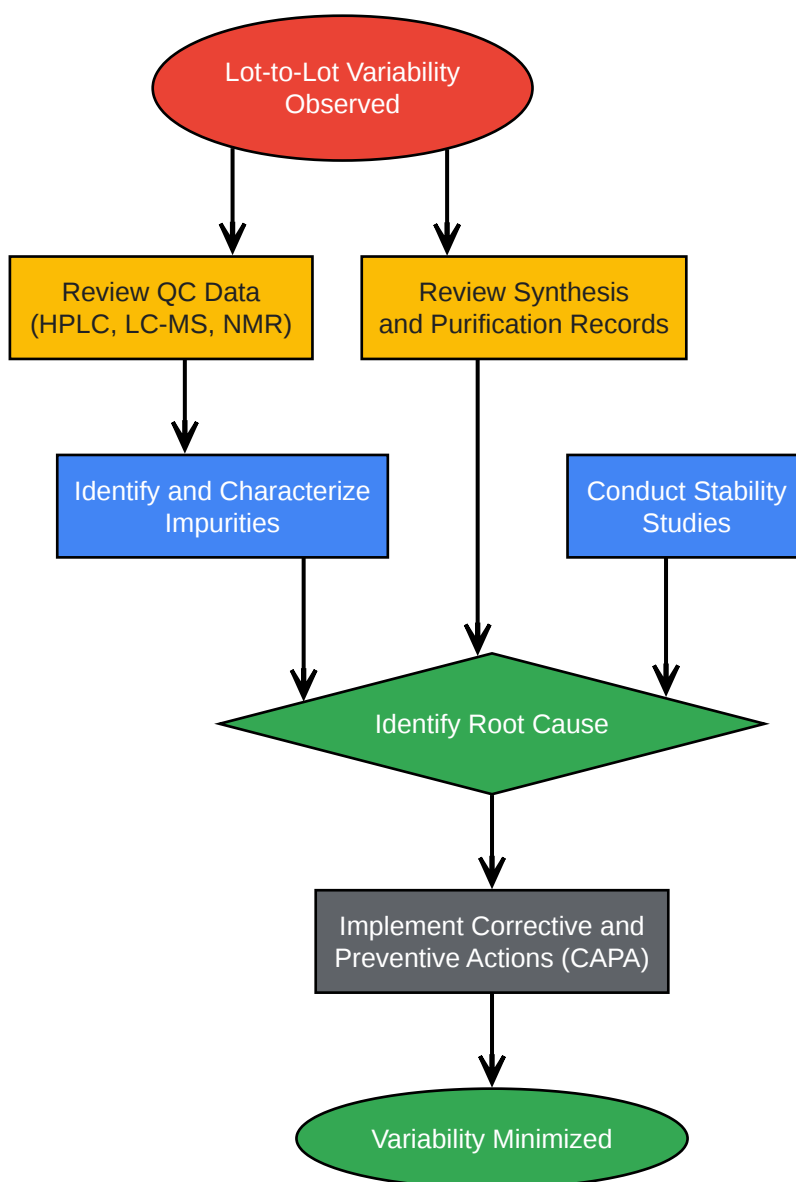


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Caption: EGFR signaling pathway and the inhibitory action of **O-Desmethyl Gefitinib**.

General Workflow for Investigating Lot-to-Lot Variability

A systematic approach is crucial for identifying the root cause of lot-to-lot variability.



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Caption: A logical workflow for troubleshooting lot-to-lot variability.

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